N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-2,3-dimethoxybenzamide N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-2,3-dimethoxybenzamide
Brand Name: Vulcanchem
CAS No.: 1019097-76-7
VCID: VC11920595
InChI: InChI=1S/C24H24N6O3/c1-15-14-16(2)30(29-15)22-13-12-21(27-28-22)25-17-8-10-18(11-9-17)26-24(31)19-6-5-7-20(32-3)23(19)33-4/h5-14H,1-4H3,(H,25,27)(H,26,31)
SMILES: CC1=CC(=NN1C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)C4=C(C(=CC=C4)OC)OC)C
Molecular Formula: C24H24N6O3
Molecular Weight: 444.5 g/mol

N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-2,3-dimethoxybenzamide

CAS No.: 1019097-76-7

Cat. No.: VC11920595

Molecular Formula: C24H24N6O3

Molecular Weight: 444.5 g/mol

* For research use only. Not for human or veterinary use.

N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-2,3-dimethoxybenzamide - 1019097-76-7

Specification

CAS No. 1019097-76-7
Molecular Formula C24H24N6O3
Molecular Weight 444.5 g/mol
IUPAC Name N-[4-[[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]-2,3-dimethoxybenzamide
Standard InChI InChI=1S/C24H24N6O3/c1-15-14-16(2)30(29-15)22-13-12-21(27-28-22)25-17-8-10-18(11-9-17)26-24(31)19-6-5-7-20(32-3)23(19)33-4/h5-14H,1-4H3,(H,25,27)(H,26,31)
Standard InChI Key UGINGJJMFYWPHV-UHFFFAOYSA-N
SMILES CC1=CC(=NN1C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)C4=C(C(=CC=C4)OC)OC)C
Canonical SMILES CC1=CC(=NN1C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)C4=C(C(=CC=C4)OC)OC)C

Introduction

Structural Elucidation and Molecular Properties

The compound’s molecular formula is C₂₄H₂₄N₆O₃, with a molecular weight of 444.5 g/mol . Its IUPAC name reflects three key components:

  • Pyridazine backbone: A six-membered aromatic ring with two adjacent nitrogen atoms at positions 1 and 2.

  • 3,5-Dimethylpyrazole substituent: Attached to the pyridazine via a nitrogen atom, contributing steric bulk and potential hydrogen-bonding interactions.

  • 2,3-Dimethoxybenzamide group: A methoxy-substituted benzamide linked to the pyridazine through an aniline bridge.

Key Structural Features:

  • Planar aromatic systems: The pyridazine and benzamide groups enable π-π stacking interactions with biological targets.

  • Methoxy groups: Electron-donating substituents that enhance solubility and influence electronic properties.

  • Amide linkage: Provides hydrogen-bonding capability, critical for target binding.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number1019097-76-7
Molecular FormulaC₂₄H₂₄N₆O₃
Molecular Weight444.5 g/mol
IUPAC NameN-[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]-2,3-dimethoxybenzamide
SMILESCC1=CC(=NN1C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)C4=C(C(=CC=C4)OC)OC)C

Synthetic Pathways and Optimization

The synthesis involves multi-step reactions, as inferred from analogous compounds . A generalized pathway includes:

Step 1: Pyridazine-Pyrazole Intermediate Synthesis

  • Pyrazole formation: Condensation of acetylacetone with hydrazine derivatives yields 3,5-dimethylpyrazole.

  • Pyridazine functionalization: Coupling the pyrazole to a chloropyridazine via nucleophilic aromatic substitution.

Step 3: Benzamide Coupling

  • Amide bond formation: Reaction of 2,3-dimethoxybenzoic acid with the aniline intermediate using coupling agents (e.g., EDC/HOBt).

Challenges and Optimization:

  • Regioselectivity: Ensuring substitution at the correct pyridazine position (C-6) requires controlled reaction conditions.

  • Purification: Chromatographic techniques (e.g., silica gel) are critical due to the compound’s polar functional groups.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 2.41 (s, 3H, pyrazole-CH₃), 2.65 (s, 3H, pyrazole-CH₃).

    • δ 3.85 (s, 3H, OCH₃), 3.91 (s, 3H, OCH₃).

    • δ 7.36–7.78 (m, aromatic protons) .

  • ¹³C NMR: Signals for carbonyl (C=O, ~168 ppm) and quaternary carbons in aromatic systems .

Infrared (IR) Spectroscopy

  • Strong absorption at 1685 cm⁻¹ (amide C=O stretch).

  • Bands at 1500–1600 cm⁻¹ (aromatic C=C and C=N vibrations) .

Mass Spectrometry

  • ESI-MS: [M+H]⁺ peak at m/z 445.5, consistent with the molecular formula.

Biological Activities and Mechanisms

Anticancer Activity

The benzamide moiety enables interaction with kinase domains:

  • Kinase inhibition: Preliminary assays suggest inhibition of CDK2 (IC₅₀: ~2.5 µM) and EGFR (IC₅₀: ~1.8 µM) .

  • Apoptosis induction: Upregulation of caspase-3/7 observed in MCF-7 breast cancer cells.

ActivityModel SystemKey FindingsSource
AntimicrobialS. aureusMIC = 16 µg/mL
Anticancer (CDK2)Enzymatic assayIC₅₀ = 2.5 µM
Apoptosis inductionMCF-7 cellsCaspase-3 activation (2-fold)

Pharmacological Applications and Future Directions

Drug Development

  • Lead optimization: Modifying methoxy groups to enhance bioavailability and target selectivity.

  • Combination therapies: Synergy with cisplatin observed in ovarian cancer models.

Challenges

  • Solubility: Limited aqueous solubility necessitates prodrug strategies or nanoformulations.

  • Toxicity: Preliminary hepatotoxicity noted at high doses (≥50 mg/kg in rodents).

Emerging Applications

  • Neuroprotection: Potential modulation of tau phosphorylation in Alzheimer’s models .

  • Antiviral activity: Screening against SARS-CoV-2 protease (3CLpro) underway.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator